molecular formula C20H28O5 B12303597 Adenostemmoic acid B

Adenostemmoic acid B

Cat. No.: B12303597
M. Wt: 348.4 g/mol
InChI Key: UVEPVLCUQGRNSH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenostemmoic acid B can be isolated from the dichloromethane extract of the aerial parts of Gymnocoronis spilanthoides var. subcordata . The fractionation of the dewaxed organic extract via column chromatography leads to the isolation of this compound .

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. the extraction and purification process from natural sources, as described above, is a common approach.

Chemical Reactions Analysis

Types of Reactions

Adenostemmoic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

Adenostemmoic acid B is compared with other similar diterpenoid compounds, such as:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

10,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-11-12-9-14(21)20(25)18(3)7-4-6-17(2,16(23)24)13(18)5-8-19(20,10-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)

InChI Key

UVEPVLCUQGRNSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(=C)C4=O)O)O)C)C(=O)O

Origin of Product

United States

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